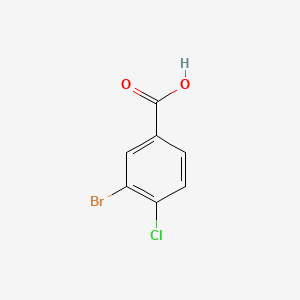

3-Bromo-4-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPZGNUPNMRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370784 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-10-6 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-chlorobenzoic acid CAS number

An In-depth Technical Guide to 3-Bromo-4-chlorobenzoic Acid

CAS Number: 42860-10-6

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the development of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a key synthetic protocol, and discusses its primary applications, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3] Its molecular structure, featuring a bromine and a chlorine atom on the benzoic acid backbone, imparts specific reactivity and makes it a valuable intermediate in complex syntheses.

| Property | Value | Source(s) |

| CAS Number | 42860-10-6 | [4][5][6][7][8] |

| Molecular Formula | C₇H₄BrClO₂ | [5][6] |

| Linear Formula | BrC₆H₃(Cl)CO₂H | [4][5] |

| Molecular Weight | 235.46 g/mol | [4][5][6] |

| Melting Point | 218-222 °C | [1][4][9] |

| Appearance | White to light yellow crystalline powder | [1][2][3][10] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and ketones | [2] |

| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)c1ccc(Cl)c(Br)c1 | [4] |

Experimental Protocols: Synthesis

The most frequently cited method for the synthesis of this compound is through the diazotization of an amino-substituted precursor, followed by a Sandmeyer-type reaction.[11]

Synthesis of this compound via Diazotization

Objective: To synthesize this compound from 3-amino-4-chlorobenzoic acid.

Materials:

-

3-amino-4-chlorobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Water

-

Ice

Methodology:

-

Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution. The temperature is maintained below 5 °C to ensure the stability of the resulting diazonium salt. The completion of the diazotization can be tested with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Nitrogen gas will evolve during this step.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete replacement of the diazonium group with bromine.

-

Isolation and Purification: The mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate with significant applications in the synthesis of more complex molecules.[11] Its distinct substitution pattern and the presence of three reactive sites (carboxylic acid, bromine, and chlorine) allow for diverse chemical modifications.

-

Pharmaceutical Intermediates: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[11] The compound is utilized in creating potent inhibitors for various biological targets.[11]

-

Organic Synthesis: The carboxylic acid group can be readily converted to other functional groups like esters, amides, and acid chlorides.[11] The bromine and chlorine substituents can participate in cross-coupling reactions, enabling the construction of complex molecular frameworks.[11]

-

Agrochemicals and Dyes: This compound also serves as a precursor in the manufacturing of certain pesticides and dyes.[2]

Caption: Relationship between structure and applications.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2] A dust mask (type N95 or equivalent) should be used when handling the powder.[4]

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

| Hazard Statement | Code | Classification |

| Causes skin irritation | H315 | Skin Irritant, Category 2 |

| Causes serious eye irritation | H319 | Eye Irritant, Category 2 |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 |

References

- 1. This compound | 42860-10-6 [chemicalbook.com]

- 2. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound 42860-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound 97 42860-10-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 42860-10-6|this compound|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound | 42860-10-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-chlorobenzoic acid (CAS No. 42860-10-6), an important intermediate in organic synthesis. The information presented is intended to support research, development, and quality control activities within the chemical and pharmaceutical industries.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine and a chlorine atom on the benzoic acid framework, imparts specific physical and chemical characteristics that are crucial for its application in synthesis.[1] The presence of these electron-withdrawing halogen substituents influences the acidity of the carboxylic acid group and the overall reactivity of the molecule.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that while some of these values are experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Melting Point | 218-222 °C | |

| Boiling Point | 347.4 ± 27.0 °C (Predicted) | |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.58 ± 0.10 (Predicted) | |

| XLogP3 | 3.5 | [3] |

| Appearance | White to off-white or pale cream crystalline powder or crystals. | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as alcohols, ethers, and ketones. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch, a C=O (carbonyl) stretch, and C-O stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies, will also be present.[3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift. The six aromatic carbons will have chemical shifts influenced by the bromo, chloro, and carboxylic acid substituents.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties and a common synthetic route for this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents can be assessed through the following procedure.

Methodology:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously at a constant temperature.

-

The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. For quantitative measurements, the undissolved solid can be filtered, dried, and weighed.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction.

Methodology:

-

Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrobromic acid). The solution is cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide. This induces the replacement of the diazonium group with a bromine atom, leading to the formation of this compound.

-

Isolation and Purification: The crude product precipitates from the reaction mixture and is collected by filtration. It is then washed and can be further purified by recrystallization from a suitable solvent to yield the final product.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-Bromo-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-Bromo-4-chlorobenzoic acid, a key intermediate in organic synthesis. The document outlines its physicochemical data, standardized experimental protocols for melting point determination and a common synthetic route, and a visual representation of its synthesis pathway.

Physicochemical Data: Melting Point

This compound is a colorless to yellowish crystalline solid.[1] Its solubility is limited in water but notable in organic solvents such as alcohols, ethers, and ketones.[1] There is a range of reported melting points for this compound, which are summarized in the table below. The variance may be attributed to the purity of the sample and the specific methodology used for determination. The majority of sources indicate a melting point in the range of 215-225 °C.

| Parameter | Reported Value (°C) | Source |

| Melting Point | ~170 | [1] |

| Melting Point | 215.5 - 224.5 | [2] |

| Melting Point | 217 - 223 | [3] |

| Melting Point | 218 - 222 | [1] |

| Melting Point | 219 - 223 | [4] |

Experimental Protocols

This protocol describes a standard method for determining the melting point of a solid crystalline compound like this compound using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered and dried

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: The rate of heating is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Verification: For accuracy, the determination should be repeated at least twice.

A frequently cited method for the synthesis of this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction.[5]

Materials:

-

3-amino-4-chlorobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms an intermediate diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide. The diazonium group is replaced by a bromine atom, leading to the formation of this compound.

-

Isolation and Purification: The resulting precipitate is isolated by filtration, washed with cold water to remove impurities, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the final product.

Mandatory Visualizations

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

Caption: Synthesis of this compound.

References

- 1. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 429870050 [thermofisher.com]

- 5. This compound | 42860-10-6 | Benchchem [benchchem.com]

A Technical Guide to the Solubility of 3-Bromo-4-chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol [2][3] |

| Melting Point | 218-222 °C[3][4] |

| Appearance | White to off-white crystalline powder[5] |

Qualitative Solubility of this compound

General literature indicates that this compound exhibits the following solubility characteristics:

The presence of the polar carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar organic solvents. However, the hydrophobic nature of the bromochloro-substituted benzene ring limits its solubility in water.

Quantitative Solubility Data of Benzoic Acid (for Reference)

To provide a quantitative context, the following table summarizes the solubility of the parent compound, benzoic acid, in several common organic solvents at various temperatures. It is important to note that the presence of the bromo and chloro substituents on this compound will influence its solubility relative to benzoic acid, likely increasing its hydrophobicity and affecting its interaction with solvent molecules.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 23 | 71.5[6] |

| Ethanol | 15 | 47.1[6] |

| Ethanol | 19.2 | 52.4[6] |

| Acetone | - | Soluble[6] |

| Benzene | - | Soluble[6] |

| Ethyl Acetate | - | Data not available |

| Carbon Tetrachloride | - | Soluble[6] |

| Chloroform | - | Soluble[6] |

| Hexane | - | Soluble[6] |

| Ethyl Ether | - | Soluble[6] |

Note: This data is for benzoic acid and should be used as a general reference. The actual solubility of this compound will differ.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method relies on achieving equilibrium between the dissolved and undissolved solute and then determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker bath).

-

The use of a significant excess of the solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, recorded temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and may range from several hours to days.

-

Periodic sampling and analysis can be performed to confirm that the concentration of the dissolved solute is no longer changing, indicating that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The filtration should be performed at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

-

Mass Determination:

-

Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or evaporating dish).

-

Transfer a known mass of the filtered, saturated solution into the container and record the total mass.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the container from the final weight of the container with the dried residue.

-

Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

-

Express the solubility as grams of solute per 100 grams of solvent.

-

Spectroscopic Method

This method involves creating a calibration curve using solutions of known concentrations and then using this curve to determine the concentration of a saturated solution.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations. The concentration range should bracket the expected solubility.

-

-

Generation of Calibration Curve:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and separate the supernatant as described in the Gravimetric Method (Steps 1-3).

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully characterized in the public domain, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and qualitative reports. The provided reference data for benzoic acid offers a useful, albeit approximate, benchmark for researchers. The detailed experimental protocols for gravimetric and spectroscopic methods described herein offer robust and reliable approaches for scientists and drug development professionals to determine the precise solubility of this compound in solvents relevant to their specific applications. Such empirical data is indispensable for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulation systems.

References

- 1. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 42860-10-6 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Overview of 3-Bromo-4-chlorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Bromo-4-chlorobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines general experimental protocols for obtaining such data, and visually represents a key synthetic pathway.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and established spectroscopic databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11-13 | Singlet (broad) | - | -COOH |

| ~8.2 | Doublet | ~2.0 | H-2 |

| ~7.9 | Doublet of doublets | ~8.5, 2.0 | H-6 |

| ~7.5 | Doublet | ~8.5 | H-5 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O |

| ~138 | C-4 |

| ~134 | C-2 |

| ~132 | C-6 |

| ~130 | C-1 |

| ~128 | C-5 |

| ~122 | C-3 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium | C=C stretch (Aromatic ring) |

| 1400-1450 | Medium | C=C stretch (Aromatic ring) |

| 1250-1350 | Strong | C-O stretch (Carboxylic acid) |

| 800-850 | Strong | C-H bend (Aromatic, para-substitution) |

| 600-800 | Medium | C-Cl stretch |

| 550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 234/236 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 235/237 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 217/219 | Medium | [M-OH]⁺ |

| 189/191 | Medium | [M-COOH]⁺ |

| 154 | Medium | [M-Br-CO]⁺ |

| 110 | Medium | [M-Br-Cl-CO]⁺ |

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and fragment ions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument: Bruker Avance 400 spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Observe frequency: 400 MHz.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Spectral width: -2 to 14 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Observe frequency: 100 MHz.

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096.

-

Spectral width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer with a diamond ATR accessory or equivalent.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument: Thermo LTQ Orbitrap XL mass spectrometer with an electrospray ionization (ESI) source or a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

ESI-MS Acquisition (for accurate mass):

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

Mass range: m/z 50-500.

-

Use a high-resolution mass analyzer to determine the accurate mass of the molecular ion.

-

-

GC-MS Acquisition (for fragmentation pattern):

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound.

-

The eluent is directed into the EI source (70 eV).

-

Acquire the mass spectrum over a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern due to bromine and chlorine should be examined.

Synthetic Pathway

A common method for the synthesis of this compound involves the diazotization of an appropriate amino-substituted benzoic acid followed by a Sandmeyer-type reaction.

Caption: Synthesis of this compound via Diazotization and Sandmeyer Reaction.

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-4-chlorobenzoic acid. Due to the proprietary nature of experimental spectral databases, this guide presents a theoretical interpretation based on the characteristic vibrational frequencies of the functional groups present in the molecule. This information is crucial for substance identification, quality control, and characterization in research and development settings.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₄BrClO₂) is a disubstituted benzoic acid derivative. Its structure comprises a benzene (B151609) ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom. The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the carboxylic acid group (-COOH), the aromatic ring (C=C), the carbon-hydrogen bonds (C-H), and the carbon-halogen bonds (C-Cl and C-Br).

The infrared spectrum is a unique fingerprint of a molecule, revealing the presence and chemical environment of these functional groups through their vibrational modes (stretching and bending).

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established correlation tables for organic compounds. The exact wavenumbers in an experimental spectrum may vary slightly due to the specific solid-state packing, intermolecular interactions, and the sampling technique used.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic acid C=O |

| 1600 - 1585 | Medium | C=C stretch | Aromatic ring |

| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |

| 1440 - 1395 | Medium | O-H bend | Carboxylic acid O-H in-plane bend |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O |

| 920 | Broad, Medium | O-H bend | Carboxylic acid O-H out-of-plane bend (dimer) |

| 850 - 550 | Medium to Strong | C-Cl stretch | Aryl-Chloride |

| 690 - 515 | Medium to Strong | C-Br stretch | Aryl-Bromide |

Interpretation of Key Spectral Features

-

O-H Stretching (3300 - 2500 cm⁻¹): The most prominent feature in the spectrum is expected to be a very broad and strong absorption band in this region, characteristic of the hydroxyl group of a carboxylic acid dimer formed via intermolecular hydrogen bonding in the solid state.

-

C=O Stretching (1710 - 1680 cm⁻¹): A strong, sharp absorption band is predicted in this region, corresponding to the carbonyl group of the carboxylic acid. Its position is influenced by the electron-withdrawing effects of the aromatic ring and the halogens.

-

Aromatic C=C Stretching (1600 - 1400 cm⁻¹): Several medium-intensity bands are expected in this region, arising from the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretching and O-H Bending (1440 - 1210 cm⁻¹): This region will likely contain a strong C-O stretching band and an in-plane O-H bending vibration, which are often coupled.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the out-of-plane O-H bend of the dimer, and the C-Cl and C-Br stretching vibrations. These bands are highly specific to the overall molecular structure and serve as a "fingerprint" for the compound.

Experimental Protocol: KBr Pellet Method for Solid Sample Analysis

The infrared spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.

Materials and Equipment:

-

This compound (sample)

-

Infrared-grade potassium bromide (KBr), finely ground and dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, powdered KBr.

-

Grinding and Mixing: Add the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is homogeneous and has a consistent, fine texture. This minimizes light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the die of a pellet press. Assemble the die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows involved in the analysis of the IR spectrum of this compound.

3-Bromo-4-chlorobenzoic acid IUPAC name

An In-depth Technical Guide to 3-Bromo-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications in the development of more complex molecules.

IUPAC Name

The correct IUPAC name for the compound is This compound .[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] The presence of both bromine and chlorine atoms on the benzene (B151609) ring, along with the carboxylic acid group, imparts distinct chemical properties that make it a valuable intermediate in various synthetic procedures. Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 42860-10-6 | [1][3] |

| Molecular Formula | C₇H₄BrClO₂ | [1][3] |

| Molecular Weight | 235.46 g/mol | [1] |

| Melting Point | 218-222 °C | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | |

| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)C1=CC(Br)=C(Cl)C=C1 | [1][3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 3-amino-4-chlorobenzoic acid. This method provides a reliable way to introduce the bromine atom at the desired position on the aromatic ring.[3]

Synthesis of this compound via Diazotization and Sandmeyer Reaction

Materials:

-

3-amino-4-chlorobenzoic acid

-

Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 3-amino-4-chlorobenzoic acid in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath) until the nitrogen evolution ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

-

Dry the purified product under vacuum to obtain white to off-white crystals of this compound.

-

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of more complex organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. The presence of two distinct halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions, making it a valuable tool in combinatorial chemistry and the synthesis of compound libraries.[3]

A notable application is its use in the synthesis of 3-bromo-4-chlorobenzophenone, which can be achieved through a multi-step reaction procedure.[2] This highlights its role as a foundational scaffold for building more elaborate molecular architectures with potential applications in medicinal chemistry and materials science.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

A Comprehensive Technical Guide to 3-Bromo-4-chlorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its significant role in the development of therapeutic agents, particularly SGLT2 inhibitors.

Chemical Identity and Synonyms

This compound is a halogenated aromatic carboxylic acid. For clarity and comprehensive database searching, a compilation of its various identifiers and synonyms is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 42860-10-6 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N |

| SMILES String | O=C(O)c1cc(Br)c(Cl)cc1 |

| Synonyms | 4-Chloro-3-bromobenzoic acid, Benzoic acid, 3-bromo-4-chloro- |

A list of depositor-supplied synonyms includes: 3-bromo-4-chloro-benzoic Acid, 3-Bromo-4-chlorobenzoicAcid, and Dapagliflozin Impurity N24[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 218-222 °C (lit.) |

| Boiling Point | 347.4±27.0 °C at 760 mmHg |

| Density | 1.8±0.1 g/cm³ |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones. |

| pKa | No experimental data available. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid[2]. This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Experimental Protocol: A Representative Sandmeyer Reaction

The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

3-amino-4-chlorobenzoic acid

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 3-amino-4-chlorobenzoic acid in aqueous hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

-

Synthesis Workflow Diagram

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. While raw spectral data is not provided here, a summary of expected and reported data is tabulated below.

| Technique | Expected/Reported Data |

| ¹H NMR | Aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the six aromatic carbons and the carboxylic acid carbon will be observed. The chemical shifts will be influenced by the bromo, chloro, and carboxyl substituents. |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Application in Drug Development: Synthesis of SGLT2 Inhibitors

This compound is a critical building block in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. A prominent example is Dapagliflozin[3][4][5].

Role in Dapagliflozin Synthesis

In the synthesis of Dapagliflozin, this compound is a precursor to the C-aryl glucoside core of the drug. The synthesis generally involves the conversion of this compound to a more reactive derivative, such as an acid chloride or an ester, which then undergoes a Friedel-Crafts-type reaction with a protected glucose derivative.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli[6]. SGLT2 inhibitors, like Dapagliflozin, selectively block this transporter.

By inhibiting SGLT2, these drugs prevent the reabsorption of glucose back into the bloodstream, leading to its excretion in the urine. This mechanism lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes[7][8]. The increased glucose excretion also leads to a mild osmotic diuresis and caloric loss, which can contribute to a reduction in blood pressure and body weight[7].

SGLT2 Signaling Pathway Diagram

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin[9]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most notable application in the pharmaceutical industry for the production of SGLT2 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and developers working in this field. This guide provides a foundational resource to support further research and development involving this important compound.

References

- 1. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42860-10-6 | Benchchem [benchchem.com]

- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 4. public.pensoft.net [public.pensoft.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. mdpi.com [mdpi.com]

- 7. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]

Thermodynamic Properties of 3-Bromo-4-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Bromo-4-chlorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on established methodologies for the determination of its thermodynamic characteristics. The protocols and computational workflows described herein are based on standard practices for halogenated benzoic acids and provide a robust framework for obtaining reliable thermodynamic data.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experiments and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | PubChem[1] |

| Molecular Weight | 235.46 g/mol | PubChem[1] |

| CAS Number | 42860-10-6 | Sigma-Aldrich[2] |

| Melting Point | 218-222 °C | Sigma-Aldrich[2] |

| XLogP3 | 3.5 | PubChem[1] |

| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | PubChem[1] |

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of organic compounds like this compound relies on precise calorimetric techniques. The following sections detail the standard protocols for measuring the enthalpy of formation and the enthalpy of sublimation.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is determined from the energy of combustion (ΔcU°) measured using a bomb calorimeter. For halogenated compounds, specific considerations are necessary to ensure complete combustion and accurate product analysis.

Experimental Protocol:

-

Sample Preparation: A pellet of high-purity this compound (approximately 1 g) is weighed accurately. The pellet is placed in a crucible within the bomb calorimeter.

-

Bomb Preparation: A small, known amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that the halogen combustion products (HBr and HCl) form a uniform aqueous solution. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change (ΔT).

-

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the quantities of carbon dioxide, and aqueous hydrobromic and hydrochloric acids formed. This analysis is crucial for applying corrections and ensuring the completeness of the reaction.

-

Calculation: The energy of combustion at constant volume (ΔcU°) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). The standard enthalpy of combustion (ΔcH°) is then calculated, and subsequently, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

Below is a diagram illustrating the workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Sublimation via the Transpiration Method

The standard enthalpy of sublimation (ΔsubH°) is a crucial parameter for converting thermodynamic data from the condensed phase to the gas phase. The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.

Experimental Protocol:

-

Sample Packing: A sample of crystalline this compound is packed into a saturator tube, often mixed with an inert material like glass beads to ensure efficient saturation of the carrier gas.

-

Apparatus Setup: The saturator is placed in a temperature-controlled furnace. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, slow flow rate.

-

Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor is transported to a condenser where it is collected. The amount of sublimed material is determined by gravimetric analysis or by a suitable chemical analysis technique (e.g., gas chromatography).

-

Data Collection: The experiment is repeated at several different temperatures, and the corresponding vapor pressures are calculated from the mass of the condensed substance, the volume of the carrier gas, and the temperature.

-

Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

The workflow for the transpiration method is depicted in the following diagram.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules. High-accuracy composite methods and density functional theory are commonly employed for this purpose.

Gaussian-4 (G4) Theory

G4 theory is a high-accuracy composite quantum chemical method for the calculation of molecular energies. It involves a series of calculations that are combined to approximate a very high level of theory and a complete basis set, yielding thermochemical data often within "chemical accuracy" (typically considered to be within 1 kcal/mol of experimental values).

Computational Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a lower-level, yet robust, method such as B3LYP density functional theory with a suitable basis set (e.g., 6-31G(2df,p)).

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These include CCSD(T) and MP2 calculations with various basis sets.

-

Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.

-

Final Energy Calculation: The individual energy components are combined, along with empirical higher-level corrections, to obtain a final, highly accurate total energy. From this, the gas-phase enthalpy of formation can be calculated.

The logical flow of a G4 theory calculation is shown below.

Density Functional Theory (DFT)

DFT, particularly with hybrid functionals like B3LYP, offers a computationally less expensive alternative for predicting thermodynamic properties. While generally less accurate than composite methods like G4, it can provide valuable insights, especially for larger molecules or for comparative studies.

Computational Workflow:

-

Geometry Optimization: The molecular structure is optimized using the B3LYP functional with a large basis set (e.g., 6-311++G(d,p)) to accurately model the electron distribution.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. This provides the ZPVE and allows for the calculation of thermal corrections to the enthalpy, entropy, and Gibbs free energy.

-

Thermochemical Analysis: The results from the frequency calculation are used to compute the standard state (298.15 K and 1 atm) enthalpy, entropy, and Gibbs free energy.

Summary of Thermodynamic Data

As of the date of this publication, a comprehensive set of experimentally determined or computationally predicted thermodynamic properties for this compound is not available in major databases such as the NIST Chemistry WebBook.[3][4] The methodologies outlined in this guide provide the established pathways for researchers to obtain this critical data. It is anticipated that computational methods, particularly G4 theory, would yield a gas-phase enthalpy of formation with an uncertainty of less than 1.5 kcal/mol.

Conclusion

This technical guide has detailed the standard experimental and computational methodologies for determining the thermodynamic properties of this compound. While direct experimental data is currently lacking in the literature, the protocols for combustion calorimetry, the transpiration method, and the computational workflows for G4 theory and DFT provide a clear roadmap for obtaining the enthalpy of formation, enthalpy of sublimation, standard entropy, and Gibbs free energy of this compound. Such data is invaluable for chemical process design, drug development, and fundamental scientific research.

References

Unraveling the Structural Nuances of 3-Bromo-4-chlorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its specific substitution pattern on the benzene (B151609) ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a concise overview of the available data on this compound, with a focus on its chemical properties and synthesis. Despite extensive searches, detailed crystallographic data from single-crystal X-ray diffraction studies for this compound is not publicly available at this time. Therefore, a comprehensive analysis of its crystal structure, including unit cell parameters and bond lengths/angles, cannot be presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Chemical Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| CAS Number | 42860-10-6 |

| Melting Point | 218-222 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Information not widely available |

Synthesis of this compound

The synthesis of this compound typically involves multi-step reaction sequences, starting from commercially available precursors. A common synthetic pathway is the Sandmeyer reaction, a versatile method for the introduction of a halide onto an aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a general procedure for the synthesis of this compound from 3-Amino-4-chlorobenzoic acid.

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

Suspend 3-Amino-4-chlorobenzoic acid in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period after the addition is complete to ensure the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

Evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

-

Work-up and Purification:

-

The crude product can be isolated by filtration or extraction with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with water and then with a dilute solution of sodium hydroxide to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound via the Sandmeyer reaction can be visualized as follows:

Caption: Synthetic workflow for this compound.

Conclusion

While a detailed crystallographic analysis of this compound remains elusive in the public domain, its synthesis and fundamental physicochemical properties are well-established. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further research and development. Future studies involving single-crystal X-ray diffraction are necessary to fully elucidate its three-dimensional structure and intermolecular interactions, which would provide invaluable insights for its application in drug design and materials science.

Methodological & Application

Synthesis of 3-Bromo-4-chlorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-chlorobenzoic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. The primary synthesis route detailed is the Sandmeyer reaction, a reliable method for the introduction of a bromine atom onto an aromatic ring. An alternative pathway involving the oxidation of 3-bromo-4-chlorotoluene (B123713) is also discussed. This guide includes comprehensive procedural details, safety precautions, and characterization data to ensure reproducible and efficient synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid with a unique substitution pattern that makes it a key intermediate in the synthesis of more complex molecules.[1] Its structure allows for diverse functionalization, making it a versatile reagent in medicinal chemistry and materials science. The presence of the electron-withdrawing halogen atoms increases the acidity of the carboxylic acid group, a critical factor in its reactivity.[1] This document outlines the most common and effective methods for its preparation in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [2][3] |

| Molecular Weight | 235.46 g/mol | [3] |

| Appearance | Colorless to yellowish crystalline solid | [2] |

| Melting Point | 218-222 °C | |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [2] |

| CAS Number | 42860-10-6 | [3] |

Synthesis Pathways

There are two primary synthetic routes for the preparation of this compound. The most reliable and widely used method is the Sandmeyer reaction starting from 3-amino-4-chlorobenzoic acid. An alternative, though potentially lower-yielding, method is the oxidation of 3-bromo-4-chlorotoluene.

Pathway 1: Sandmeyer Reaction of 3-Amino-4-chlorobenzoic acid

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as catalysts.[4][5] This two-step process involves the formation of a diazonium salt from a primary aromatic amine, followed by the displacement of the diazonium group with a halide.[5] In this case, 3-amino-4-chlorobenzoic acid is converted to the corresponding diazonium salt, which is then treated with a bromine source, typically copper(I) bromide, to yield this compound.[1]

Caption: Pathway 1: Sandmeyer Reaction Synthesis.

Pathway 2: Oxidation of 3-Bromo-4-chlorotoluene

This method involves the oxidation of the methyl group of 3-bromo-4-chlorotoluene to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. This route is contingent on the commercial availability and cost-effectiveness of the starting material, 3-bromo-4-chlorotoluene.[6][7][8]

Caption: Pathway 2: Oxidation Synthesis.

Experimental Protocols

Protocol for Pathway 1: Sandmeyer Reaction

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48%)

-

Ice

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

Step 1: Diazotization of 3-Amino-4-chlorobenzoic acid

-

In a round-bottom flask, suspend 3-amino-4-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Cool the copper(I) bromide solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated crude product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in a suitable aqueous base (e.g., sodium hydroxide solution) and then filtered to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the this compound.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield and Purity: The yield and purity of the final product can be influenced by reaction conditions. A summary of typical outcomes is provided in Table 2.

Table 2: Reaction Parameters and Expected Outcomes for Pathway 1

| Parameter | Value |

| Starting Material | 3-Amino-4-chlorobenzoic acid |

| Key Reagents | NaNO₂, HCl, CuBr, HBr |

| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |

| Typical Yield | 70-85% |

| Purity (post-recrystallization) | >97% |

Protocol for Pathway 2: Oxidation of 3-Bromo-4-chlorotoluene

Materials:

-

3-Bromo-4-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers

Procedure:

Step 1: Oxidation

-

In a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-chlorotoluene and an aqueous solution of sodium or potassium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing for several hours until the reaction is complete (the purple color persists or TLC analysis indicates consumption of the starting material).

Step 2: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

If any purple color from excess permanganate remains, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Cool the filtrate in an ice bath and acidify with concentrated sulfuric or hydrochloric acid until the this compound precipitates.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield and Purity: The oxidation of the methyl group can sometimes be challenging, and yields may vary.

Table 3: Reaction Parameters and Expected Outcomes for Pathway 2

| Parameter | Value |

| Starting Material | 3-Bromo-4-chlorotoluene |

| Key Reagents | KMnO₄, NaOH/KOH, H₂SO₄/HCl |

| Reaction Temperature | Reflux |

| Typical Yield | 50-70% |

| Purity (post-recrystallization) | >98% |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should be used immediately after preparation.

-

Acids and Bases: Concentrated acids (HCl, H₂SO₄, HBr) and bases (NaOH, KOH) are corrosive and should be handled with extreme care.

-

Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (218-222 °C). A sharp melting point range is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: To confirm the aromatic proton substitution pattern.

-

¹³C NMR: To confirm the number and types of carbon atoms.

-

IR Spectroscopy: To identify the characteristic peaks for the carboxylic acid C=O and O-H stretches.

-

-

Mass Spectrometry: To determine the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

Conclusion

The synthesis of this compound can be reliably achieved through the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid, offering good yields and high purity. The alternative oxidation of 3-bromo-4-chlorotoluene provides another viable route, with the choice of method often depending on the availability and cost of the starting materials. The detailed protocols and safety information provided in this document are intended to facilitate the successful synthesis of this important chemical intermediate for research and development purposes.

References

- 1. This compound | 42860-10-6 | Benchchem [benchchem.com]

- 2. China this compoundï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Bromo-4-chlorotoluene [oakwoodchemical.com]

- 8. 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1 [amp.chemicalbook.com]

Application Notes and Protocols for the Synthesis of 3-Bromo-4-chlorobenzoic Acid via Sandmeyer Reaction

Introduction